molecular formula C10H14O B6172090 rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol CAS No. 65470-96-4

rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Cat. No.: B6172090
CAS No.: 65470-96-4
M. Wt: 150.2
InChI Key:
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Description

rac-(1R,2S,3S,6R,7S)-tricyclo[5210,2,6]dec-8-en-3-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps may include selective reduction and functional group transformations to introduce the alcohol group at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the tricyclic core or the alcohol group.

    Substitution: The alcohol group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acidic or basic conditions, along with appropriate nucleophiles, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while reduction can lead to various reduced forms of the tricyclic core.

Scientific Research Applications

rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic materials and as a building block for advanced materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol exerts its effects is largely dependent on its interactions with other molecules. The alcohol group can form hydrogen bonds, influencing the compound’s reactivity and binding properties. The tricyclic structure provides rigidity, which can affect how the compound interacts with enzymes, receptors, or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene: Similar tricyclic structure but with a bromine atom instead of an alcohol group.

    rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene: Another brominated derivative with slight variations in stereochemistry.

Uniqueness

rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol is unique due to the presence of the alcohol group, which significantly influences its chemical reactivity and potential applications. The specific stereochemistry also plays a crucial role in its interactions and properties.

Properties

CAS No.

65470-96-4

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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